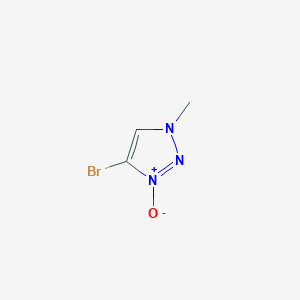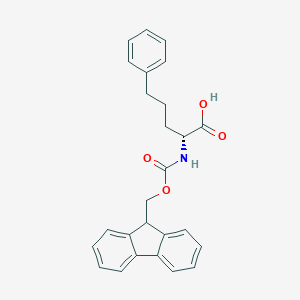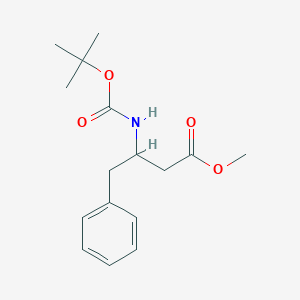
4-Amino-8-ethylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-ethylquinoline-3-carboxylic acid (AEQ) is a compound that belongs to the quinoline family. It has been widely used in scientific research due to its unique chemical structure and properties. AEQ has been found to have various applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 4-Amino-8-ethylquinoline-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. For example, 4-Amino-8-ethylquinoline-3-carboxylic acid has been found to inhibit the activity of dihydrofolate reductase, which is essential for the biosynthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death.
Biochemical And Physiological Effects
4-Amino-8-ethylquinoline-3-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 4-Amino-8-ethylquinoline-3-carboxylic acid has also been found to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Amino-8-ethylquinoline-3-carboxylic acid in lab experiments is its stability in various solvent systems. It can be dissolved in both polar and nonpolar solvents, making it a versatile compound for use in different experimental conditions. However, one of the limitations of using 4-Amino-8-ethylquinoline-3-carboxylic acid is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the use of 4-Amino-8-ethylquinoline-3-carboxylic acid in scientific research. One potential area of application is in the development of new antibiotics and antiviral drugs. 4-Amino-8-ethylquinoline-3-carboxylic acid has been found to have potent antimicrobial and antiviral properties, making it a promising candidate for the development of new therapeutics. Another potential area of application is in the field of cancer research. 4-Amino-8-ethylquinoline-3-carboxylic acid has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments. Finally, 4-Amino-8-ethylquinoline-3-carboxylic acid could be used as a fluorescent probe for the detection of other metal ions in biological samples, expanding its potential applications in biochemistry and biophysics.
Conclusion
In conclusion, 4-Amino-8-ethylquinoline-3-carboxylic acid is a versatile compound with various applications in scientific research. Its unique chemical structure and properties have made it a valuable tool for studying biological processes and developing new therapeutics. The synthesis of 4-Amino-8-ethylquinoline-3-carboxylic acid is a multistep process that requires careful attention to detail. 4-Amino-8-ethylquinoline-3-carboxylic acid has been found to have anticancer, antimicrobial, and antiviral properties, and has also been used as a fluorescent probe for the detection of zinc ions in biological samples. While there are some limitations to using 4-Amino-8-ethylquinoline-3-carboxylic acid in lab experiments, its versatility and potential applications make it a valuable compound for scientific research.
Synthesis Methods
The synthesis of 4-Amino-8-ethylquinoline-3-carboxylic acid can be achieved through a multistep process. The first step involves the reaction of ethyl anthranilate with nitrous acid to produce 2-nitrosoethyl anthranilate. This intermediate is then reacted with 2-aminophenol to form 2-(2-hydroxyphenyl)ethyl anthranilate. The final step involves the cyclization of this compound with acetic anhydride to produce 4-Amino-8-ethylquinoline-3-carboxylic acid.
Scientific Research Applications
4-Amino-8-ethylquinoline-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, and antiviral properties. 4-Amino-8-ethylquinoline-3-carboxylic acid has also been used as a fluorescent probe for the detection of zinc ions in biological samples. In addition, it has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleotides.
properties
CAS RN |
113515-74-5 |
|---|---|
Product Name |
4-Amino-8-ethylquinoline-3-carboxylic acid |
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-amino-8-ethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-2-7-4-3-5-8-10(13)9(12(15)16)6-14-11(7)8/h3-6H,2H2,1H3,(H2,13,14)(H,15,16) |
InChI Key |
JVCZSNZNCDPRSS-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)N |
synonyms |
4-Amino-8-ethylquinoline-3-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




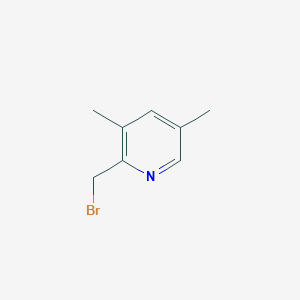

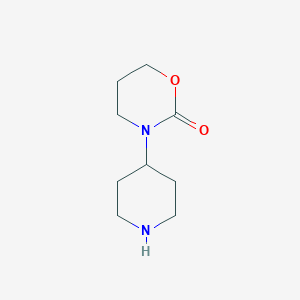


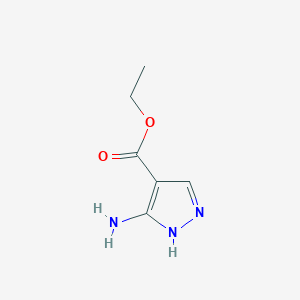

![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)

